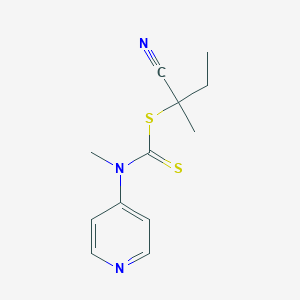
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate, also known as CBPC, is an organosulfur compound that is commonly used in scientific research. It is a derivative of the common organosulfur compound, cyanide. CBPC is a versatile compound that has a variety of applications in chemical synthesis, biochemistry and pharmacology. CBPC has been used in a number of scientific studies, including those related to enzyme inhibition, protein folding, and drug synthesis.
作用機序
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is believed to act as an inhibitor of enzymes, such as cytochrome P450s and monoamine oxidases. It is believed to bind to the active site of the enzyme and block its activity. In addition, this compound is believed to interact with proteins, such as cytochrome P450s and cytochrome c, and affect their folding and stability.
Biochemical and Physiological Effects
This compound is believed to have a number of biochemical and physiological effects. It is believed to inhibit the activity of enzymes, such as cytochrome P450s and monoamine oxidases. In addition, it is believed to affect the folding and stability of proteins, such as cytochrome P450s and cytochrome c. Furthermore, this compound is believed to have anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
The use of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is relatively easy to synthesize and is readily available. In addition, it is relatively non-toxic and has low volatility. However, one of the main limitations is that this compound is highly reactive and can react with other compounds in the reaction mixture.
将来の方向性
The use of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate in scientific research has a wide range of potential applications. One potential future direction is the use of this compound in drug synthesis. This compound has been used in the synthesis of a number of drugs, including anti-cancer agents and anti-inflammatory agents. In addition, this compound could be used to study the inhibition of enzymes, such as cytochrome P450s and monoamine oxidases. Furthermore, this compound could be used to study the folding of proteins, such as cytochrome P450s and cytochrome c. Finally, this compound could be used to study the biochemical and physiological effects of organosulfur compounds.
合成法
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is synthesized through a two-step process. The first step involves the reaction of 4-chloropyridine with potassium cyanide to form 2-cyanopyridine. The second step involves the reaction of 2-cyanopyridine with methyl iodide to form this compound. The reaction is typically carried out in aqueous solution and can be completed in a few hours.
科学的研究の応用
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate has been used in a number of scientific studies. It has been used to study the inhibition of enzymes, such as cytochrome P450s and monoamine oxidases. It has also been used to study the folding of proteins, such as cytochrome P450s and cytochrome c. In addition, this compound has been used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents.
特性
IUPAC Name |
2-cyanobutan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-4-12(2,9-13)17-11(16)15(3)10-5-7-14-8-6-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIADYKUKFHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

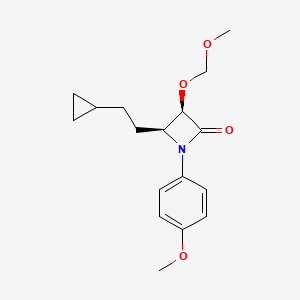
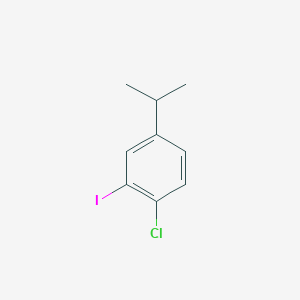
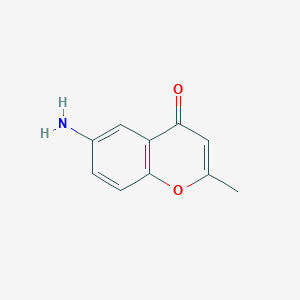

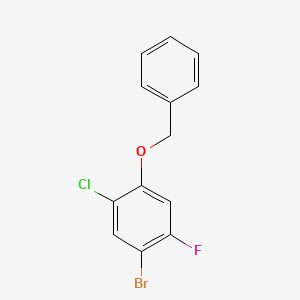

![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
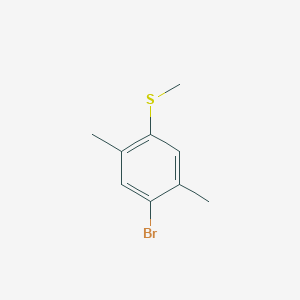

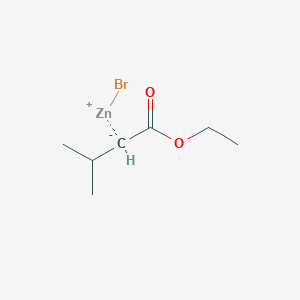
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)